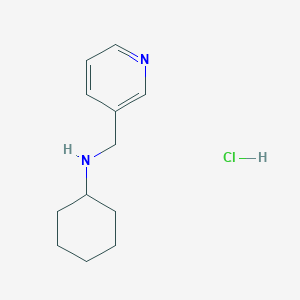

Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride

Description

Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is a hydrochloride salt featuring a cyclohexyl group and a pyridin-3-ylmethyl moiety attached to an amine. For instance, N-Cyclohexylpyridin-3-amine (compound 15, ), synthesized from 3-aminopyridine via a 84%-yield reaction, shares a cyclohexyl-pyridine backbone but lacks the methylene bridge present in the target compound . This structural variation likely influences solubility, stability, and biological activity.

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVIPCDDJXBMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CN=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents under mild and functional group-tolerant conditions . The preparation of piperidine derivatives, which are structurally related to this compound, often involves cyclization reactions and the use of various reagents such as sulfonium salts and aziridines .

Chemical Reactions Analysis

Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is recognized for its potential applications in medicinal chemistry.

- Pharmacology Preliminary studies suggest that this compound exhibits notable biological activities, particularly in the field of pharmacology.

Potential Therapeutic Effects

This compound has been linked to potential therapeutic effects:

- May be effective as a treatment for cardiovascular disease

- Potential anti-inflammatory agent

- Potential antimicrobial agent

- Potential anti-cancer properties

Reactivity

The chemical reactivity of this compound can be influenced by the presence of the amine and pyridine functional groups.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity and efficacy with various biological targets. Initial findings suggest:

Compound Comparisons

Several compounds share structural similarities with this compound.

Examples of Structurally Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-cyclohexyl-pyridin-3-ylmethyl-amine | Alkylated amine | Exhibits increased lipophilicity, impacting bioavailability. |

| 1-(2-cyclohexylpyrazol-3-yl)-3-(pyridin-3-ylmethyl)urea | Pyrazole derivative | Known for anti-inflammatory properties. |

| 1-(1,2,4-Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine | Triazole-based scaffold | High metabolic stability; potential for drug design. |

Uniqueness

Mechanism of Action

The mechanism of action of Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives, which are structurally similar, interact with Akt (PDB ID: 3O96) through molecular docking studies . This interaction may be the predominant mechanism of action for similar compounds.

Comparison with Similar Compounds

N-Cyclohexylpyridin-3-amine (Compound 15)

- Structure : Cyclohexyl group directly bonded to the pyridine ring’s amine.

- Synthesis: Prepared via general procedure B (84% yield, mp 86–89°C) using 3-aminopyridine .

[1-(1-Cyclohexen-1-yl)ethyl]amine Hydrochloride

Methoxisopropamine Hydrochloride

- Structure : Arylcyclohexylamine with a methoxyphenyl substituent.

- This contrasts with the target compound’s uncharacterized bioactivity .

Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine Hydrochloride

- Structure : Pyrimidine core with pyrrolidinyl ether and diethylamine groups.

Physical and Chemical Properties

While direct data for the target compound are lacking, inferences can be drawn from analogs:

- Melting Point : N-Cyclohexylpyridin-3-amine melts at 86–89°C , whereas o-toluidine hydrochloride (a structurally dissimilar hydrochloride) has a melting point of ~215°C . This suggests that cyclohexyl-pyridine derivatives may exhibit lower thermal stability than aromatic amine hydrochlorides.

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility due to ionic character. RP-HPLC methods validated for dosulepin and amitriptyline hydrochlorides () could be adapted for analyzing the target compound’s purity and stability .

Pharmacological and Forensic Relevance

- Methoxisopropamine Hydrochloride () highlights the forensic significance of arylcyclohexylamines. If the target compound shares structural motifs with this class, it may warrant similar regulatory scrutiny .

- Receptor Interactions : The pyridine ring in the target compound could engage in π-π stacking or hydrogen bonding, unlike the pyrimidine-based analog (), which may exhibit different target selectivity .

Biological Activity

Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride (CAS No. 1135239-09-6) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to a pyridine moiety, which influences its chemical reactivity and biological interactions. The presence of both amine and pyridine functional groups contributes to its distinctive pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate access and subsequent catalytic activity.

- Receptor Modulation : It may influence receptor signaling pathways, particularly those related to adenosine receptors and oxidative stress response pathways.

Table 1: Potential Molecular Targets and Mechanisms

| Target Type | Mechanism of Action | References |

|---|---|---|

| Enzymes | Inhibition through active site binding | |

| Receptors | Modulation of signaling pathways | |

| Cellular Processes | Induction of apoptosis in cancer cells |

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown potential antifungal and antibacterial properties, indicating that this compound may also possess similar activities.

- Anticancer Effects : The compound has been observed to induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of neurotransmitter systems.

Table 2: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : A high-throughput screening against Mycobacterium tuberculosis demonstrated modest activity, suggesting further exploration for antitubercular applications ( ).

- Cancer Cell Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability, indicating its potential as a therapeutic agent in oncology ( ).

- Neuroprotective Research : Investigations into the neuroprotective effects highlighted its ability to modulate oxidative stress responses, which could be beneficial in neurodegenerative disease models ().

Q & A

Basic: What synthetic methodologies are recommended for the preparation of cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride?

A robust approach involves multi-step reactions, including reduction, amination, and acidification. For instance, a 5-step chain reaction (reduction of ketones, etherification, amination with dimethylamine, separation, and HCl acidification) has been optimized for similar amine hydrochlorides, yielding high purity and scalability . Advanced routes may employ protective group strategies (e.g., trimethylsilyl groups) to stabilize intermediates during coupling reactions, as demonstrated in convergent syntheses of structurally analogous compounds . Key parameters include solvent selection (e.g., acetonitrile for reflux conditions) and catalysts like triethylamine for amination steps .

Basic: Which analytical techniques are critical for characterizing this compound?

Structural elucidation requires:

- X-ray crystallography using programs like SHELXL for refinement of bond lengths and angles, particularly to resolve cyclohexyl and pyridinyl conformations .

- NMR spectroscopy (¹H/¹³C) to confirm amine proton environments and pyridine ring substitution patterns.

- HPLC-MS for purity assessment and detection of trace intermediates .

Advanced: How can contradictions in crystallographic data (e.g., disorder in the cyclohexyl group) be resolved?

Disorder in flexible moieties like cyclohexyl groups can be addressed via:

- Multi-temperature data collection to assess thermal motion and refine anisotropic displacement parameters.

- Twinned data refinement using SHELXL’s TWIN/BASF commands, which is effective for high-symmetry space groups .

- Cross-validation with DFT calculations to compare experimental and theoretical bond geometries .

Advanced: How to design experiments to evaluate biological activity (e.g., receptor binding)?

- In vitro assays : Use radioligand displacement studies (e.g., for serotonin or dopamine receptors) with tritiated analogs. Reference standards like arylcyclohexylamines (e.g., methoxisopropamine hydrochloride) provide methodological parallels for competitive binding protocols .

- Structure-activity relationship (SAR) studies : Modify the pyridine or cyclohexyl substituents and correlate changes with IC₅₀ values. Computational docking (e.g., AutoDock Vina) can predict binding poses to guide synthesis .

Basic: What safety protocols are essential during handling?

- PPE : Wear N95 masks, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact .

- Waste disposal : Segregate halogenated waste (e.g., HCl byproducts) and use licensed hazardous waste contractors .

Advanced: How to optimize synthesis yield while minimizing side reactions?

- Reaction monitoring : Use in-situ FTIR or TLC to track intermediate formation (e.g., amine intermediates).

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilic amination efficiency .

- Catalyst screening : Test alternatives to dimethylamine (e.g., diisobutylaluminum hydride) for selective reductions .

Advanced: What strategies identify and quantify synthetic impurities?

- Impurity profiling : Use HPLC-PDA-MS to detect byproducts (e.g., unreacted pyridinyl precursors or chlorinated derivatives).

- Synthetic controls : Introduce quenching steps (e.g., sodium bicarbonate washes) to remove excess HCl or amines .

- Reference standards : Compare retention times and fragmentation patterns with known impurities from analogous syntheses .

Basic: How to validate the compound’s stability under storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to prevent hygroscopic degradation .

Advanced: Can computational methods predict physicochemical properties (e.g., solubility, pKa)?

- Molecular dynamics simulations : Use tools like Gaussian or Schrödinger Suite to calculate logP and aqueous solubility.

- pKa prediction : Software such as MarvinSketch estimates protonation states of the amine and pyridine groups, critical for bioavailability studies .

Advanced: How to address reproducibility challenges in scaled-up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.